molecular formula C12H14O B14142785 2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 89044-52-0

2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14142785
CAS No.: 89044-52-0
M. Wt: 174.24 g/mol
InChI Key: UYOMEWIDYJRAQA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6,7-trimethylindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at positions 2, 6, and 7.

    2,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with fewer methyl groups.

    2,3,4,5,6,7-Hexahydro-1H-inden-1-one: Fully saturated analog with different chemical properties.

Uniqueness

2,6,7-Trimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of three methyl groups, which can influence its reactivity, solubility, and interaction with other molecules. These structural features can enhance its suitability for specific applications compared to its analogs.

Properties

CAS No.

89044-52-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,6,7-trimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-7-4-5-10-6-8(2)12(13)11(10)9(7)3/h4-5,8H,6H2,1-3H3

InChI Key

UYOMEWIDYJRAQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C=C2)C)C

Origin of Product

United States

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